3-Bromo-2-formylphenylboronic acid
Overview
Description
3-Bromo-2-formylphenylboronic acid is an organoboron compound that features a bromine atom, a formyl group, and a boronic acid group attached to a benzene ring. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.
Biochemical Analysis
Biochemical Properties
3-Bromo-2-formylphenylboronic acid plays a significant role in biochemical reactions, particularly in the field of organic synthesis and medicinal chemistry It is known to interact with various enzymes, proteins, and other biomoleculesThis compound can interact with serine proteases, forming a covalent bond with the active site serine residue, thereby inhibiting the enzyme’s activity . This interaction is crucial for studying enzyme mechanisms and developing enzyme inhibitors.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, boronic acids have been shown to inhibit proteasome activity, leading to the accumulation of ubiquitinated proteins and subsequent apoptosis in cancer cells . This compound may similarly affect proteasome function, thereby influencing cell survival and proliferation.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The boronic acid moiety can form covalent bonds with hydroxyl groups on enzymes and proteins, leading to enzyme inhibition or activation. Additionally, the formyl group can participate in hydrogen bonding and other non-covalent interactions, further stabilizing the compound’s binding to its target . These interactions can result in changes in gene expression and cellular function, highlighting the compound’s potential as a biochemical tool.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are important considerations for its use in biochemical studies. Over time, this compound may undergo hydrolysis, leading to the formation of its corresponding phenol and boric acid . This degradation can affect its long-term efficacy and impact on cellular function. In vitro and in vivo studies have shown that the compound’s effects on cellular processes can vary over time, with prolonged exposure potentially leading to altered cellular responses.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, the compound may exhibit minimal toxicity and effectively modulate target enzymes and pathways. At higher doses, it can cause adverse effects, including toxicity and organ damage . Studies have shown that there is a threshold dose beyond which the compound’s beneficial effects are outweighed by its toxic effects, emphasizing the need for careful dosage optimization in experimental settings.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound can be metabolized by liver enzymes, leading to the formation of metabolites that may retain biological activity . These metabolic processes can influence the compound’s overall efficacy and safety profile, making it essential to understand its metabolic fate in biological systems.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its chemical properties . Once inside the cell, it may localize to specific organelles or compartments, where it can exert its biochemical effects.
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical structure and interactions with cellular components. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can affect its activity and function, as it may interact with different biomolecules depending on its subcellular distribution.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-formylphenylboronic acid typically involves the bromination of 2-formylphenylboronic acid. The reaction conditions often include the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature and reagent addition, is common. The purification of the final product is typically achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-formylphenylboronic acid undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: 3-Bromo-2-carboxyphenylboronic acid.
Reduction: 3-Bromo-2-hydroxymethylphenylboronic acid.
Substitution: Various substituted phenylboronic acids depending on the nucleophile used.
Scientific Research Applications
3-Bromo-2-formylphenylboronic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules, including enzyme inhibitors and receptor ligands.
Medicine: The compound is used in the development of pharmaceuticals, particularly in the synthesis of drugs targeting specific enzymes or receptors.
Industry: It is employed in the production of advanced materials, such as polymers and electronic components, due to its ability to form stable carbon-boron bonds.
Mechanism of Action
The mechanism of action of 3-Bromo-2-formylphenylboronic acid in Suzuki-Miyaura coupling involves the formation of a palladium complex with the boronic acid group. This complex undergoes transmetalation with an organohalide, followed by reductive elimination to form the desired carbon-carbon bond. The formyl group can participate in various chemical transformations, providing versatility in synthetic applications.
Comparison with Similar Compounds
Similar Compounds
- 2-Formylphenylboronic acid
- 4-Formylphenylboronic acid
- 3-Bromophenylboronic acid
Uniqueness
3-Bromo-2-formylphenylboronic acid is unique due to the presence of both a bromine atom and a formyl group on the benzene ring. This combination allows for selective functionalization and diverse reactivity, making it a valuable intermediate in organic synthesis. Compared to 2-formylphenylboronic acid and 4-formylphenylboronic acid, the bromine atom in the 3-position provides additional sites for chemical modification, enhancing its utility in complex molecule construction.
Properties
IUPAC Name |
(3-bromo-2-formylphenyl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BBrO3/c9-7-3-1-2-6(8(11)12)5(7)4-10/h1-4,11-12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAEUTZBZXUBAAV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CC=C1)Br)C=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BBrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001283457 | |
Record name | B-(3-Bromo-2-formylphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001283457 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.84 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
928048-12-8 | |
Record name | B-(3-Bromo-2-formylphenyl)boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=928048-12-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | B-(3-Bromo-2-formylphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001283457 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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